(2-Chlorophenyl)(3-fluorophenyl)borinic acid
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Overview
Description
(2-Chlorophenyl)(3-fluorophenyl)borinic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring, along with a borinic acid group. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(3-fluorophenyl)borinic acid typically involves the reaction of 2-chlorophenylboronic acid with 3-fluorophenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(3-fluorophenyl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: The borinic acid group can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the borinic acid group to borane derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, borane derivatives, and substituted phenyl compounds. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
(2-Chlorophenyl)(3-fluorophenyl)borinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2-Chlorophenyl)(3-fluorophenyl)borinic acid exerts its effects involves the formation of stable boron-carbon bonds through the Suzuki-Miyaura coupling reaction. The palladium catalyst facilitates the oxidative addition of the aryl halide to the palladium complex, followed by transmetalation with the boronic acid and reductive elimination to form the desired product. This mechanism is crucial for the compound’s role in organic synthesis and its applications in various fields .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenylboronic acid: Similar in structure but lacks the fluorine atom, which can affect its reactivity and applications.
3-Fluorophenylboronic acid: Similar in structure but lacks the chlorine atom, which can influence its chemical properties and uses.
4-Fluorophenylboronic acid: Another fluorinated boronic acid with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
(2-Chlorophenyl)(3-fluorophenyl)borinic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl rings, which can enhance its reactivity and provide distinct advantages in specific chemical reactions.
Properties
CAS No. |
872495-68-6 |
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Molecular Formula |
C12H9BClFO |
Molecular Weight |
234.46 g/mol |
IUPAC Name |
(2-chlorophenyl)-(3-fluorophenyl)borinic acid |
InChI |
InChI=1S/C12H9BClFO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8,16H |
InChI Key |
XWEXMVDOOBHDLE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)F)(C2=CC=CC=C2Cl)O |
Origin of Product |
United States |
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